2-Chloro-4-(pyridin-2-yl)thiazole
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Overview
Description
2-Chloro-4-(pyridin-2-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyridin-2-yl)thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides . For example, the reaction of 2-chloropyridine-4-carbaldehyde with thioacetamide under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyridin-2-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-4-(pyridin-2-yl)thiazole or 2-thio-4-(pyridin-2-yl)thiazole can be formed.
Oxidation Products: Sulfoxides and sulfones of this compound.
Reduction Products: Dihydrothiazoles.
Scientific Research Applications
2-Chloro-4-(pyridin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pyridin-2-yl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(pyridin-2-yl)thiazole
- 2-Thio-4-(pyridin-2-yl)thiazole
- 2-Chloro-4-(pyridin-2-yl)oxazole
Uniqueness
2-Chloro-4-(pyridin-2-yl)thiazole is unique due to the presence of both a chlorine atom and a pyridine ring, which enhances its reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZRBZKUQURPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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